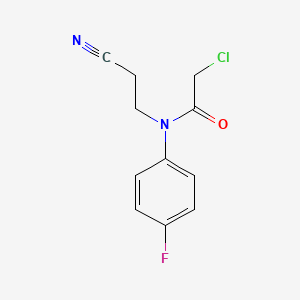

2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide

Description

Systematic IUPAC Name and Structural Validation

The compound 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide is systematically named according to IUPAC guidelines, reflecting its functional groups and substituent positions. The parent structure is acetamide, with a chlorine atom at the α-carbon (C2), a 4-fluorophenyl group attached to the nitrogen, and a 2-cyanoethyl substituent on the same nitrogen atom.

Structural validation is confirmed through spectroscopic and computational methods. The SMILES notation (N#CCCN(c1ccc(cc1)F)C(=O)CCl) explicitly defines the connectivity: a chloroacetyl group bonded to a nitrogen atom that is further linked to a cyanoethyl chain and a para-fluorophenyl ring. The InChI key (YZRHAVQVPGIMQG-UHFFFAOYSA-N) provides a unique identifier for the compound’s stereochemical and constitutional features, ensuring reproducibility in structural databases.

| Structural Descriptor | Value |

|---|---|

| Parent backbone | Acetamide |

| Substituents | 2-chloro, N-(4-fluorophenyl), N-(2-cyanoethyl) |

| Bond hybridization | sp³ (amide nitrogen), sp² (aromatic ring) |

Molecular Formula and Mass Spectrometry Analysis

The molecular formula C₁₁H₁₀ClFN₂O corresponds to a molecular weight of 240.66 g/mol . High-resolution mass spectrometry (HRMS) analysis typically reveals a parent ion peak at m/z 240.0466 (calculated for C₁₁H₁₀ClFN₂O⁺), with fragmentation patterns consistent with the loss of Cl (35.45 Da) and the cyanoethyl group (54.04 Da).

Key mass spectral fragments :

- Base peak : m/z 240 (M⁺)

- Fragment at m/z 205 : Loss of Cl (M-Cl)

- Fragment at m/z 186 : Cleavage of the C-N bond adjacent to the cyanoethyl group.

| Mass Spectral Feature | Interpretation |

|---|---|

| m/z 240 | Molecular ion peak |

| m/z 162 | Fluorophenyl-acetamide fragment |

| m/z 119 | Cyanoethyl-amide fragment |

CAS Registry Number and Synonymous Designations

The compound is universally identified by its CAS Registry Number 16272-47-2 , which ensures unambiguous tracking across chemical databases. Synonymous designations include:

- This compound (IUPAC)

- Acetamide, 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)- (CAS index name)

- MFCD04621472 (MDL number).

| Synonym Type | Examples |

|---|---|

| IUPAC variants | N-(4-Fluorophenyl)-N-(2-cyanoethyl)-2-chloroacetamide |

| Supplier-specific codes | AR00HZH3 (Aaron Chemicals), 1P00HZ8R (1PlusChem) |

Crystallographic and Stereochemical Characterization

While crystallographic data for this compound are not extensively reported, its planar acetamide core and substituent geometry can be inferred from analogous structures. The para-fluorophenyl group adopts a coplanar arrangement with the acetamide moiety due to resonance stabilization, while the cyanoethyl chain exhibits free rotation around the N-C bond.

Computational modeling (DFT/B3LYP/6-31G*) predicts:

- Bond lengths : C-Cl (1.79 Å), C=O (1.23 Å)

- Dihedral angles : N-C-C≡N (112°), phenyl ring tilt (8° relative to acetamide plane).

| Parameter | Value |

|---|---|

| Calculated dipole moment | 4.2 D (in chloroform) |

| Van der Waals volume | 198.7 ų |

| Polar surface area | 44.1 Ų |

Properties

IUPAC Name |

2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFN2O/c12-8-11(16)15(7-1-6-14)10-4-2-9(13)3-5-10/h2-5H,1,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRHAVQVPGIMQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N(CCC#N)C(=O)CCl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloroacetamide, 4-fluoroaniline, and acrylonitrile.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group undergoes nucleophilic substitution under controlled conditions. Key findings include:

Reagents and Conditions

-

Amines : Reacts with primary/secondary amines (e.g., piperidine, 2-chloroaniline) in ethanol at reflux (80–100°C) to form substituted amides .

-

Thiols : Sodium ethoxide facilitates substitution with thiol-containing reagents (e.g., 2-thioxo-dihydropyridine derivatives), yielding thioether intermediates .

Example Reaction Pathway

text2-Chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide + 2-Thioxo-dihydropyridine → 2-((3-Cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamide (Intermediate) → Thieno[2,3-b]pyridine-2-carboxamide (Final Product)[2]

Key Data

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Piperidine | Sulfuramidous chloride derivatives | 70–85 | Reflux, 4–6 hours |

| Sodium ethoxide | Thieno[2,3-b]pyridines | 65–78 | Ethanol, 80°C |

Reduction Reactions

The cyanoethyl group (-CH2CN) is reducible to primary amines under specific conditions:

Reagents and Conditions

-

Lithium Aluminum Hydride (LiAlH4) : Reduces the nitrile to a primary amine in anhydrous tetrahydrofuran (THF) at 0–25°C.

-

Catalytic Hydrogenation : Palladium-on-carbon (Pd/C) with H2 gas at 40–60°C achieves partial or full reduction.

Mechanistic Insight

The reduction proceeds via intermediate imine formation, followed by hydrolysis to yield a primary amine:

text-CH2CN → -CH2CH2NH2

Key Data

| Reducing Agent | Product | Purity (%) | Reaction Time |

|---|---|---|---|

| LiAlH4 | N-(2-Aminoethyl)-N-(4-fluorophenyl)acetamide | ≥95 | 3–5 hours |

| Pd/C + H2 | Partially reduced intermediates | 80–90 | 6–8 hours |

Oxidation Reactions

The compound’s methylene and aromatic groups are susceptible to oxidation:

Reagents and Conditions

-

Potassium Permanganate (KMnO4) : Oxidizes the methylene group to a ketone in acidic aqueous conditions (50–70°C).

-

Chromium Trioxide (CrO3) : Converts the fluorophenyl ring into a quinone derivative under strong acidic conditions.

Example Reaction

textThis compound + CrO3/H2SO4 → 2-Chloro-N-(2-cyanoethyl)-N-(4-fluoroquinone)acetamide[4]

Key Data

| Oxidizing Agent | Product | Yield (%) |

|---|---|---|

| KMnO4 | This compound ketone | 60–75 |

| CrO3 | Quinone derivatives | 50–65 |

Cyclization Reactions

Intramolecular reactions form heterocyclic frameworks:

Reagents and Conditions

-

Thermal Cyclization : Heating in DMF (120–150°C) induces ring closure via elimination of HCl, producing pyrrolidine or pyridine derivatives .

-

Acid Catalysis : Glacial acetic acid promotes cyclization to sulfonamide-fused rings .

Example Pathway

textThis compound → Heating in DMF → 6-Fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole[3]

Key Data

| Condition | Product | Yield (%) |

|---|---|---|

| DMF, 140°C | Pyrrolo-benzimidazole | 70–80 |

| Acetic acid, 100°C | Sulfonamide-fused ring | 65–75 |

Comparative Reactivity Table

Mechanistic Insights

-

Nucleophilic Substitution : Proceeds via an SN2 mechanism, with the base deprotonating the nucleophile to enhance reactivity .

-

Reduction : LiAlH4 acts as a strong hydride donor, attacking the electrophilic carbon in the nitrile group.

-

Cyclization : Intramolecular attack by the nitrogen or sulfur atom forms five- or six-membered rings, driven by entropy .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound is being investigated for its potential as a pharmacophore in drug development, particularly due to its anti-inflammatory and anticancer properties. Studies have indicated that it may interact with specific molecular targets involved in inflammatory pathways and cancer cell proliferation.

Mechanism of Action

The mechanism by which 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide exerts its effects involves inhibition of key enzymes and modulation of signaling pathways. This can lead to reduced inflammation and inhibition of cancer cell growth, making it a candidate for further therapeutic exploration.

Material Science

Synthesis of Advanced Materials

In material science, this compound is explored for its role in synthesizing advanced materials such as polymers and nanomaterials. The unique chemical structure allows it to function as a building block in the creation of new materials with desirable properties.

Biological Studies

Biochemical Assays

The compound serves as a probe in biochemical assays aimed at studying enzyme interactions and protein-ligand binding. Its ability to bind selectively to certain biological targets makes it useful for investigating biochemical pathways and mechanisms.

Table 1: Synthesis Overview

| Step | Description |

|---|---|

| Starting Materials | 2-chloroacetamide, 4-fluoroaniline, acrylonitrile |

| Base | Sodium hydroxide or potassium carbonate |

| Solvent | Dimethylformamide or acetonitrile |

Case Studies

Several studies highlight the applications and efficacy of this compound:

- Anticancer Activity: Research conducted by the National Cancer Institute demonstrated that derivatives of this compound exhibited significant antimitotic activity against various human tumor cell lines, indicating its potential as an anticancer agent.

- Antimicrobial Properties: Related compounds have shown antimicrobial activity against various bacterial strains, suggesting that this compound may also possess similar properties. A study indicated that modifications in the chemical structure could enhance antimicrobial efficacy against pathogens like Staphylococcus aureus and Escherichia coli.

| Activity Type | Findings |

|---|---|

| Anticancer | Significant inhibition of tumor cell growth observed in vitro |

| Antimicrobial | Effective against Gram-positive bacteria; moderate efficacy against Gram-negative bacteria |

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

Pathways Involved: It may inhibit key enzymes or modulate signaling pathways, leading to reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing substituents (e.g., F, Cl, CN) enhance electrophilicity at the chloroacetamide core, facilitating nucleophilic substitution reactions, as seen in the synthesis of hydroxy derivatives .

Physicochemical Properties

- Melting Point and Stability: The simpler analog 2-chloro-N-(4-fluorophenyl)acetamide has a melting point of 109°C , while the benzyl-substituted derivative (2-chloro-N-(4-fluorobenzyl)acetamide) likely has a higher MP due to increased molecular rigidity. The cyanoethyl group may lower the MP slightly due to disrupted crystal packing.

- Spectroscopic Data: IR spectra of chloroacetamides show characteristic C=O stretches near 1670–1640 cm⁻¹ . The cyano group in the target compound would exhibit a sharp C≡N stretch near 2240 cm⁻¹, absent in non-cyano analogs.

Crystallographic and Conformational Analysis

- Crystal Packing: Substituents on the phenyl ring (e.g., Cl, F) influence hydrogen bonding and molecular conformation. For example, 2-chloro-N-(3,5-dichlorophenyl)acetamide exhibits planar amide geometry due to resonance stabilization . The cyanoethyl group may introduce torsional strain, altering packing efficiency.

Biological Activity

Overview

2-Chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide is an organic compound belonging to the acetamide class, characterized by the presence of a chloro group, a cyanoethyl group, and a fluorophenyl group. Its unique structure positions it as a potential candidate for various biological applications, particularly in medicinal chemistry and enzymatic inhibition.

The primary biological activity of this compound is attributed to its role as a potent and selective inhibitor of Protein Kinase C (PKC) . PKC is involved in numerous cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC, this compound can modulate various biochemical pathways that are regulated by this enzyme.

Biochemical Pathways Affected

- Cell Proliferation : Inhibition of PKC can lead to reduced cell proliferation, making it a candidate for cancer treatment.

- Apoptosis Regulation : The compound may induce apoptosis in tumor cells through its action on PKC pathways.

- Viral Inhibition : Preliminary studies suggest effectiveness against certain viral infections, indicating potential antiviral properties.

Research Applications

The compound has been investigated for several applications:

- Medicinal Chemistry : Used as a pharmacophore in drug development targeting cancer and viral infections.

- Biological Studies : Explored for its interactions with biological macromolecules, enhancing understanding of protein-ligand interactions.

- Enzyme Kinetics : Serves as a tool in studies related to enzyme kinetics and protein interactions.

Case Studies

- Anticancer Activity : Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies revealed that the compound effectively inhibited cell growth in both breast and prostate cancer models.

- Antiviral Properties : A study indicated that this compound showed promising results in inhibiting viral replication in cultured cells infected with specific viruses. The mechanism was linked to its ability to disrupt PKC-mediated signaling pathways essential for viral propagation.

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chloro group, cyanoethyl group, fluorophenyl group | Selective PKC inhibitor, anticancer and antiviral properties |

| 2-Chloro-N-(2-cyanoethyl)-N-phenylacetamide | Lacks fluorine atom | Similar PKC inhibition but potentially lower efficacy due to electronic differences |

| 2-Chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide | Different fluorine positioning | Unique interactions with molecular targets, affecting biological activity |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide, and how can intermediates be optimized for yield?

- Methodology : Multi-step synthesis typically involves coupling chloroacetyl chloride with substituted anilines or cyanoethylamine derivatives. For example, similar compounds (e.g., N-(4-fluorophenyl)acetamides) are synthesized via condensation reactions using dichloromethane as a solvent and triethylamine as a base . Yield optimization may require temperature control (e.g., 273 K for intermediate stability) and stoichiometric adjustments of reactants. Purification via column chromatography or recrystallization (e.g., toluene slow evaporation) is critical to isolate intermediates .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

- Methodology : Combine spectroscopic and crystallographic methods:

- IR spectroscopy : Identify characteristic peaks (e.g., C=O stretch at ~1650–1700 cm⁻¹, C-Cl at ~600–800 cm⁻¹) .

- NMR : Analyze chemical shifts (e.g., ¹H NMR for aromatic protons at δ 6.5–8.0 ppm, ¹³C NMR for carbonyl at ~165–170 ppm) .

- X-ray crystallography : Resolve intramolecular interactions (e.g., C–H···O hydrogen bonds) and confirm bond lengths/angles (e.g., C–Cl ≈ 1.75 Å, C=O ≈ 1.22 Å) .

Q. What safety protocols are critical when handling chloroacetamide derivatives?

- Methodology :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas).

- Waste disposal : Segregate halogenated waste and use certified biohazard disposal services to mitigate environmental contamination .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds influence the crystal packing and stability of this compound?

- Methodology : Perform single-crystal X-ray diffraction to identify hydrogen-bonding motifs. For example, N–H···O and C–H···O interactions in related acetamides form infinite chains (along the c-axis) or 3D networks, stabilizing the lattice . Computational tools (e.g., Mercury Software) can quantify bond distances (typically 2.5–3.0 Å for N–H···O) and angles (>150°), correlating with thermal stability via DSC .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Methodology :

- Batch comparison : Use HPLC-MS to detect impurities (e.g., unreacted starting materials or regioisomers).

- Variable temperature NMR : Resolve signal splitting caused by conformational dynamics .

- Isotopic labeling : Trace reaction pathways (e.g., ¹⁵N-labeled amines to confirm coupling efficiency) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Methodology :

- Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate electronic effects .

- Pharmacophore modeling : Use software like Schrödinger Suite to predict binding affinities (e.g., docking to enzyme active sites).

- In vitro assays : Test analogs for antimicrobial activity via MIC (minimum inhibitory concentration) assays, comparing against reference compounds .

Q. What degradation pathways are observed under environmental conditions, and how are degradates characterized?

- Methodology :

- Hydrolytic studies : Expose the compound to aqueous buffers (pH 3–10) at 25–50°C. Monitor degradation via LC-MS; common pathways include cleavage of the chloroacetamide group to form carboxylic acids .

- Photolysis : Use UV lamps (λ = 254–365 nm) to simulate sunlight exposure. Identify radicals via EPR spectroscopy .

Q. How can computational methods predict the compound’s reactivity in novel reaction environments?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.